
3-Hydroxy-2,5-dimethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, characterized by the presence of hydroxyl and methyl groups on the benzene ring. This compound is a colorless crystalline solid with a melting point of approximately 123-126°C. It is insoluble in water but soluble in organic solvents like methanol and chloroform.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,5-dimethylbenzonitrile typically involves a one-pot process starting from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride. The reaction is carried out in N,N-dimethylformamide (DMF) under specific conditions to achieve optimal yields. The reaction mixture is stirred at room temperature, and the product is obtained with a yield of 93% and a purity above 98% as determined by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
3-Hydroxy-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzonitriles depending on the reagents used.
科学的研究の応用
3-Hydroxy-2,5-dimethylbenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Hydroxy-2,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The hydroxyl and nitrile groups play crucial roles in binding to the active sites of target proteins, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4-hydroxybenzonitrile: Similar in structure but with different substitution patterns.
4-Hydroxy-3,5-dimethylbenzonitrile: Another isomer with distinct chemical properties.
Uniqueness
3-Hydroxy-2,5-dimethylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 3-position and nitrile group at the 2-position make it a valuable intermediate in various synthetic pathways and research applications.
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
3-hydroxy-2,5-dimethylbenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-6-3-8(5-10)7(2)9(11)4-6/h3-4,11H,1-2H3 |
InChIキー |
ZDQBFSUXGSTPET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


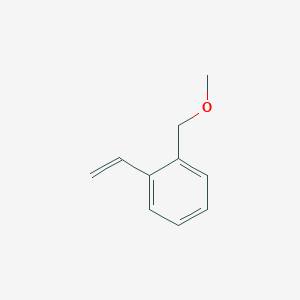
![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)
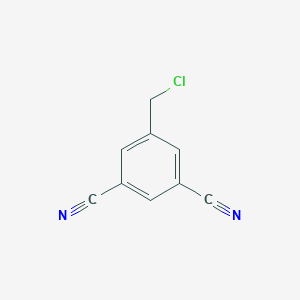
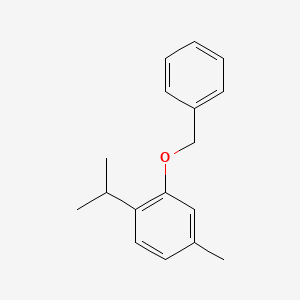
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13922626.png)
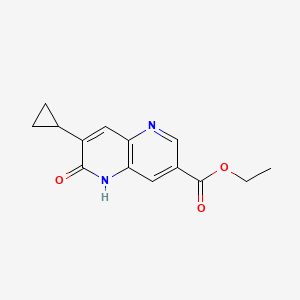
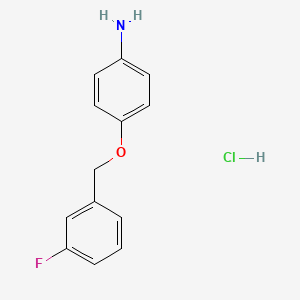
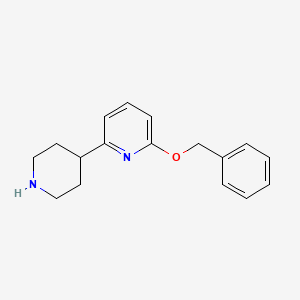
![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)

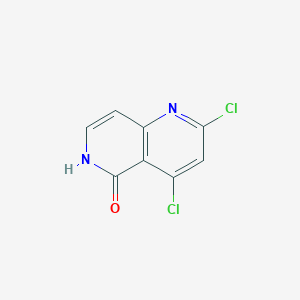
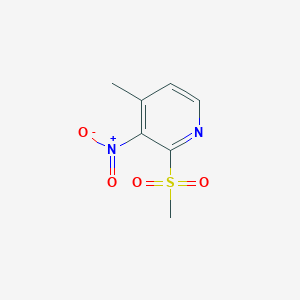
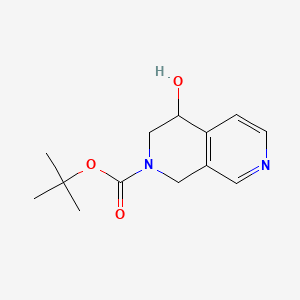
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
